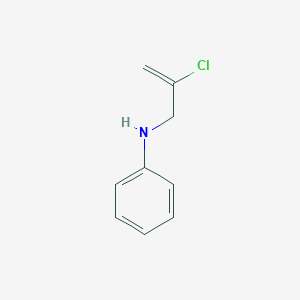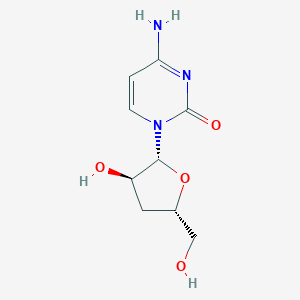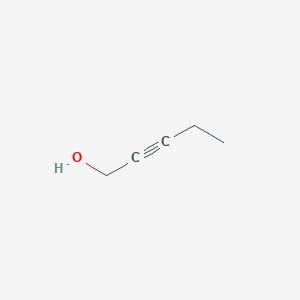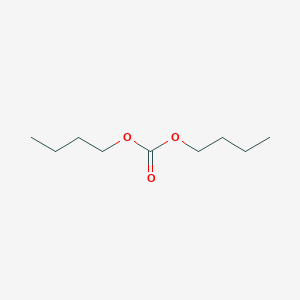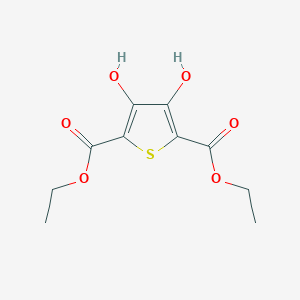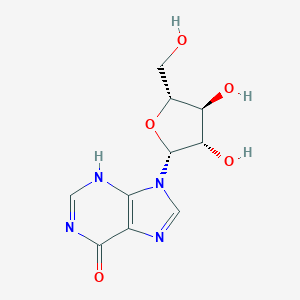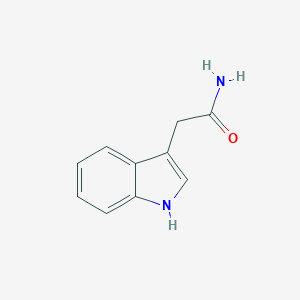
(2-Methyloxolan-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyloxolan-2-yl)methanol is a compound that features a dioxolane ring—a five-membered ether-containing ring with two adjacent oxygen atoms. It is structurally related to compounds that have been synthesized and evaluated in various research contexts. For instance, a chiral auxiliary derived from a similar dioxolane structure has been used for the asymmetric synthesis of α-hydroxy esters, indicating the potential utility of such compounds in stereocontrolled chemical synthesis .
Synthesis Analysis
The synthesis of compounds related to (2-Methyloxolan-2-yl)methanol has been reported in the literature. For example, a compound with a dioxolane ring and additional functional groups was synthesized and crystallized, demonstrating the feasibility of producing complex molecules with this core structure . The synthesis process often involves the formation of the dioxolane ring followed by the introduction of other substituents to achieve the desired molecular complexity.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Methyloxolan-2-yl)methanol has been elucidated using crystallographic techniques. The crystal structure of a related compound revealed that the dioxolane ring can adopt a configuration where hydroxyl groups are positioned on the same side of the ring, which is significant for understanding the stereochemistry of such molecules . This information is crucial for predicting the behavior of these compounds in chemical reactions and for designing molecules with specific stereochemical properties.
Chemical Reactions Analysis
Compounds with a dioxolane ring, akin to (2-Methyloxolan-2-yl)methanol, can participate in various chemical reactions. For instance, methanol, a simple alcohol, has been used as a C1 source in methylation reactions catalyzed by a ruthenium complex, indicating that alcohols with similar structures could potentially be used in similar catalytic processes to form C-C and C-N bonds . This showcases the versatility of such compounds in synthetic chemistry, where they can act as building blocks for more complex molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2-Methyloxolan-2-yl)methanol are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the crystallization and determination of the crystal structure of a dioxolane-containing compound provide data on its molecular geometry and potential intermolecular interactions, such as hydrogen bonding, which can influence its physical properties like solubility and melting point . Additionally, the use of methanol in catalytic reactions suggests that similar compounds may also exhibit properties conducive to serving as reagents or solvents in various chemical transformations .
科学研究应用
Asymmetric Synthesis
(2-Methyloxolan-2-yl)methanol has been utilized in the asymmetric synthesis of α-hydroxy esters, a process important in organic synthesis. This application leverages the chiral properties of the compound for bidentate chelation-controlled alkylation of glycolate enolate, an essential step in the production of various pharmaceuticals and fine chemicals (Jung, Ho, & Kim, 2000).
Catalytic Processes in Chemical Industry
In the chemical industry, (2-Methyloxolan-2-yl)methanol plays a role in acid-catalyzed condensation reactions, particularly in the transformation of glycerol with various aldehydes. This process is crucial for creating novel platform chemicals, showcasing the compound's potential in developing new industrial applications (Deutsch, Martin, & Lieske, 2007).
Diesel Engine Performance Enhancement
Research has explored the use of glycerol derivatives, including (2-Methyloxolan-2-yl)methanol, as additives for diesel fuel. These additives have been shown to potentially improve engine performance and reduce emissions, marking an important development in environmentally friendly fuel technologies (Oprescu et al., 2014).
Chemical Synthesis and Catalysis
Studies have demonstrated the use of (2-Methyloxolan-2-yl)methanol in various chemical synthesis processes, including the formation of iron(III) catecholate complexes. These complexes are important in catalysis and have applications in the synthesis of pharmaceuticals and fine chemicals (Duda, Pascaly, & Krebs, 1997).
Electrochemical Applications
(2-Methyloxolan-2-yl)methanol has been used in electrochemical studies, particularly in the electrolysis of various organic compounds. This research is important for developing new methods in electrochemical synthesis and energy storage (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).
Methanol Synthesis
Research on the synthesis of methanol from CO2 and H2 over various catalysts, including the study of reaction mechanisms and the formation of intermediate species, involves the use of (2-Methyloxolan-2-yl)methanol. This is critical for developing sustainable methods of methanol production (Gao & Au, 2000).
安全和危害
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
未来方向
“(2-Methyloxolan-2-yl)methanol” is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . It is expected that more in-depth investigations of exact details of how “(2-Methyloxolan-2-yl)methanol” produces toxicity in CNS could be carried out in future and the development of new drugs as natural compounds and immunotherapies, including clinic trials, are expected .
Relevant Papers The relevant papers retrieved include MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich . Unfortunately, the specific papers are not listed in the search results.
属性
IUPAC Name |
(2-methyloxolan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICKCMBBYBITR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyloxolan-2-yl)methanol | |
CAS RN |
81887-61-8 |
Source


|
| Record name | (2-methyloxolan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

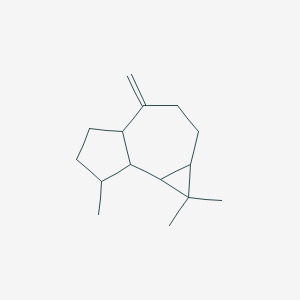
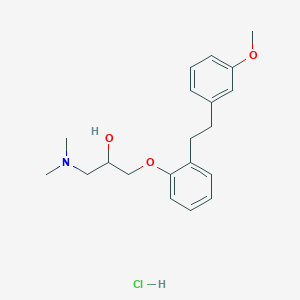

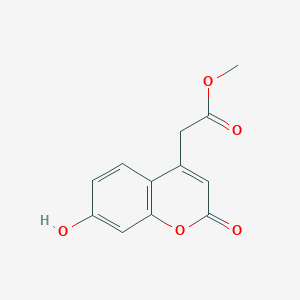
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
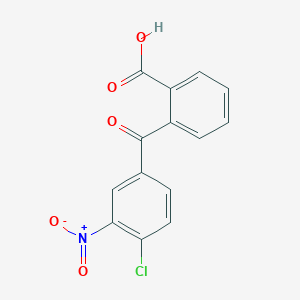
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
